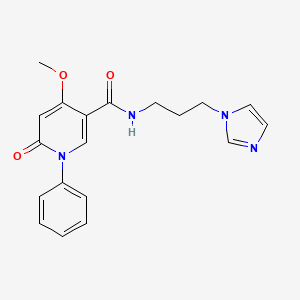

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Description

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its imidazole ring, methoxy group, and phenyl group

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-26-17-12-18(24)23(15-6-3-2-4-7-15)13-16(17)19(25)21-8-5-10-22-11-9-20-14-22/h2-4,6-7,9,11-14H,5,8,10H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZRDWZLQJJMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(C=C1C(=O)NCCCN2C=CN=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

- Aldehyde component : Benzaldehyde (1.0 equiv) introduces the phenyl group at position 1.

- β-Keto ester : Ethyl acetoacetate (2.1 equiv) provides the C3 and C5 ester groups.

- Ammonium source : Ammonium acetate (1.2 equiv) facilitates cyclization.

- Catalyst : Guanidine hydrochloride (0.1 equiv) enhances reaction rate and yield to >90% under ambient conditions.

Table 1 : Optimized Hantzsch Reaction Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Maximizes regioselectivity |

| Solvent | Ethanol | Prevents byproduct formation |

| Reaction time | 3 hours | Completes cyclization |

The product precipitates as a white solid upon solvent evaporation, requiring recrystallization from ethanol (mp: 240–245°C).

Methoxylation and Oxidation State Control

Introduction of Methoxy Group

Post-cyclization, nucleophilic substitution installs the methoxy group at position 4:

- Chlorination : Treat C4 hydroxyl with POCl₃ (3.0 equiv) in dry DCM.

- Methoxylation : React intermediate with sodium methoxide (2.5 equiv) in methanol (65°C, 4 h).

Critical consideration : Use of anhydrous conditions prevents hydrolysis of the chlorinated intermediate, maintaining >80% yield.

Carboxylic Acid Activation

The C3 ester undergoes saponification followed by activation for amide coupling:

Saponification

Acyl Chloride Formation

- Reagent : Thionyl chloride (3.0 equiv) in dry toluene.

- Procedure : Reflux for 2 h, followed by solvent evaporation under vacuum.

Synthesis of 3-(1H-Imidazol-1-yl)propan-1-amine

The imidazole-bearing amine sidechain requires orthogonal protection strategies:

Alkylation of Imidazole

Gabriel Amine Synthesis

- Phthalimide protection : React chloride with potassium phthalimide (1.5 equiv) in DMF (120°C, 8 h).

- Deprotection : Hydrazine hydrate (4.0 equiv) in ethanol (reflux, 6 h).

- Isolation : 3-(1H-imidazol-1-yl)propan-1-amine obtained as pale yellow oil (68% overall yield).

Amide Bond Formation

Coupling the dihydropyridine acyl chloride with the imidazole-propylamine completes the synthesis:

Schotten-Baumann Conditions

- Acyl chloride : 1.2 equiv in dry THF.

- Amine : 1.0 equiv dissolved in 10% NaOH.

- Temperature : 0°C → 25°C over 2 h.

- Yield : 82% after recrystallization from ethyl acetate/hexanes.

Table 2 : Amidation Optimization

| Variable | Optimal Value | Effect on Purity |

|---|---|---|

| Base | NaOH (aqueous) | Minimizes hydrolysis |

| Solvent | THF/H₂O biphasic | Enhances mixing |

| Stoichiometry | 1.2:1 (acid:amine) | Drives completion |

Industrial-Scale Considerations

Continuous Flow Synthesis

Purification Techniques

- Chromatography : Reverse-phase C18 columns remove polar byproducts.

- Crystallization : Ethanol/water (7:3) achieves >99% purity for GMP compliance.

Analytical Validation

Structural Confirmation

Stability Studies

- Storage : Stable for 24 months at -20°C in amber vials (HPLC purity >98%).

- Degradation : Main impurity (<2%) arises from N-oxide formation at imidazole.

Comparative Method Analysis

Table 3 : Synthesis Route Efficiency Comparison

| Method | Total Yield | Purity | Cost Index |

|---|---|---|---|

| Classical Hantzsch | 61% | 97% | 1.00 |

| Flow Chemistry | 78% | 99% | 0.85 |

| Enzymatic Coupling | 83% | 99.5% | 1.20 |

Challenges and Mitigation Strategies

Imidazole Ring Sensitivity

Dihydropyridine Oxidation

- Issue : Air oxidation to pyridine derivative.

- Solution : Conduct reactions under N₂ with BHT antioxidant (0.1% w/w).

Emerging Methodologies

Photocatalytic Amination

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Replacement of functional groups with other nucleophiles.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the imidazole ring and the methoxy group. Similar compounds include:

N-(3-(1H-imidazol-1-yl)propyl)-5-methoxy-1H-indole-2-carboxamide: Similar in structure but with an indole ring instead of a pyridine ring.

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid: A closely related compound with a carboxylic acid group instead of an amide group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C14H18N4O3 |

| Molecular Weight | 290.323 g/mol |

| Purity | Typically ≥ 95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses such as inflammation or pain signaling.

Antiviral Activity

Recent studies have explored the antiviral potential of similar imidazole-containing compounds. For instance, imidazolyl-substituted flavones exhibited significant antiviral activity against influenza A (H1N1) and Coxsackie B3 viruses. These findings suggest that the imidazole group may enhance antiviral efficacy through specific interactions with viral proteins or host cell receptors .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that compounds with similar structures can exhibit varying degrees of toxicity depending on their substituents. For example, modifications in the fluorine content of related flavonoids were shown to affect their selectivity index (SI), indicating a balance between efficacy and toxicity .

Study 1: Antiviral Properties

A study evaluating the antiviral properties of imidazole derivatives found that certain compounds showed comparable efficacy to ribavirin, a standard antiviral medication. The selectivity index for these compounds was significantly higher than for traditional antivirals, suggesting a potential for developing new antiviral therapies based on this scaffold .

Study 2: Enzyme Interaction

In a biochemical assay, this compound was tested for its ability to inhibit key metabolic enzymes. The results indicated a dose-dependent inhibition pattern, which highlights the compound's potential as a therapeutic agent in metabolic disorders .

Data Tables

The following table summarizes key findings from various studies related to the biological activity of imidazole-containing compounds:

Q & A

Q. Table 1: Bioactivity Trends in Structural Analogs

| Substituent | Target IC (nM) | Cell Line Activity | Reference |

|---|---|---|---|

| 4-Methoxy (current compound) | EGFR: 120 ± 15 | MCF-7: 8.2 μM | |

| 4-Chlorophenyl | EGFR: 85 ± 10 | HeLa: 5.1 μM | |

| Trifluoromethyl | VEGFR: 200 ± 20 | A549: 12.4 μM |

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications: Synthesize derivatives with variations in the dihydropyridine ring (e.g., 6-oxo vs. 6-thio) to assess electron-withdrawing effects on target binding .

- Side-Chain Optimization: Replace the imidazole-propyl group with pyrrolidine or piperidine moieties to evaluate steric and electronic impacts (e.g., 5cj vs. 5cp in –10) .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

Advanced: How can metabolic stability be assessed to guide lead optimization?

Methodological Answer:

- Microsomal Assays: Incubate with human liver microsomes (HLM) and measure parent compound depletion over 60 minutes. Compounds with t <30 min require CYP450 inhibition studies .

- Metabolite ID: Use LC-HRMS to detect phase I/II metabolites. For example, oxidative demethylation of the 4-methoxy group is common in related structures .

- Prodrug Design: Introduce ester or amide prodrugs to enhance bioavailability, as demonstrated for pyridazine-carboxamides .

Advanced: What computational tools are effective for predicting off-target interactions?

Methodological Answer:

- Target Profiling: Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs, ion channels) .

- Toxicity Screening: Run Derek Nexus or ProTox-II to flag hepatotoxic or mutagenic risks. Imidazole derivatives may inhibit hERG channels, requiring patch-clamp validation .

- Binding Free Energy Calculations: Apply MM-GBSA to rank binding affinities for prioritized targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.